N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
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Description
“N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a compound that belongs to the class of triazolopyrazines . Triazolopyrazines are known for their potential in medicinal chemistry . They are often used as building blocks in the development of therapeutics .
Synthesis Analysis
The synthesis of triazolopyrazines involves the use of commercially available reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Molecular Structure Analysis
The molecular structure of triazolopyrazines is complex and can vary based on the substituents in position 3 . The basic optical, electrochemical, and semiconductor properties of the resulting compounds have been studied .Chemical Reactions Analysis
The key chemical reaction in the synthesis of triazolopyrazines is the oxidative N–N bond formation . This reaction was investigated using an intramolecular competition reaction .Physical and Chemical Properties Analysis
Triazolopyrazines exhibit a range of physical and chemical properties. For instance, they show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23% . They also exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10^-4 to 10^-6 cm^2 V^-1 s^-1 .Mechanism of Action
Target of Action
Compounds with a similar triazole nucleus have been found to bind with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Triazole compounds are known to readily bind in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The triazole nucleus is present in a number of drug classes, suggesting that it may have favorable pharmacokinetic properties .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that they may have various effects at the molecular and cellular level .
Action Environment
The triazole nucleus is present in a number of drug classes, suggesting that it may be stable under a variety of conditions .
Future Directions
The future directions for “N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” and similar compounds could involve further exploration of their potential in medicinal chemistry . There is also potential for the development of next-generation fused ring energetic materials for different applications .
Properties
IUPAC Name |
N-benzyl-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-14(2)19-23-24-20-21(28)25(16-10-6-7-11-17(16)26(19)20)13-18(27)22-12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDROGOLCBMPBAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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